2-Ethylfuran-3-carboxylic acid
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Overview
Description
“2-Ethylfuran-3-carboxylic acid” is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for “this compound” is 2-ethyl-3-furoic acid . Its InChI Code is 1S/C7H8O3/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9) .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, carboxylic acids in general undergo reactions involving the O-H bond, including acid dissociation and solvolytic reactions .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 84-85 degrees Celsius .
Scientific Research Applications
Amide Formation in Aqueous Media
A study by Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acids, like 2-Ethylfuran-3-carboxylic acid, and amines in aqueous media using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC). This research is significant for understanding biochemical conjugation processes and can be relevant in synthetic chemistry and biochemistry fields (Nakajima & Ikada, 1995).
Synthesis and Characterization in Organic Chemistry
Coriani et al. (2009) conducted a combined experimental and theoretical investigation on the synthesis and characterization of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters. This study is relevant for the field of organic chemistry, particularly in the synthesis of optically active compounds (Coriani et al., 2009).
Enantioselective Synthesis in Pharmaceutical Research
Silveira and Coelho (2005) described an enantioselective approach to synthesize R -(+)-2-ethyl-2,3-dihydrofuran carboxylic acid, a precursor of (+)-efaroxan, which is indicated for the treatment of neurodegenerative diseases and type II diabetes. This research highlights the application in pharmaceutical synthesis, particularly for drugs targeting neurodegenerative diseases (Silveira & Coelho, 2005).
Chemical Reactions and Synthesis
Pevzner (2007) explored the synthesis and reactions of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate. This research adds to the understanding of furan carboxylates' chemical properties and their potential applications in various synthetic routes (Pevzner, 2007).
Analytical Chemistry Applications
Yasaka et al. (1990) used 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate in the preparation of ester derivatives of carboxylic acids for detection in high-performance liquid chromatography. This application is important in analytical chemistry for the detection and quantification of carboxylic acids in biological samples (Yasaka et al., 1990).
Protecting Groups in Organic Synthesis
Alonso, Nájera, and Varea (2003) studied π-deficient 2-(arylsulfonyl)ethyl groups as protecting groups for carboxylic acids, highlighting their application in organic synthesis and the development of new synthetic methodologies (Alonso, Nájera, & Varea, 2003).
Safety and Hazards
Future Directions
While specific future directions for “2-Ethylfuran-3-carboxylic acid” are not available, there is a growing interest in furan platform chemicals derived from biomass . These chemicals have potential applications beyond fuels and plastics, and there is ongoing research into their synthesis and uses .
Mechanism of Action
Target of Action
The primary targets of 2-Ethylfuran-3-carboxylic acid are currently not well-defined in the literature. This compound is a derivative of furan, a heterocyclic organic compound, and carboxylic acid. The specific biological targets of this compound may depend on its chemical structure and the biological context in which it is introduced .
Mode of Action
Carboxylic acids, in general, can react with various compounds to form different products . For instance, they can react with Thionyl Chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway through a multitude of side doors .
Pharmacokinetics
The proportion of the un-ionized form present, which determines the drug’s ability to cross a membrane, is determined by the environmental ph and the drug’s pka (acid dissociation constant) .
Result of Action
Carboxylic acids can react with various compounds to form different products . For instance, they can react with Thionyl Chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with this compound .
Biochemical Analysis
Biochemical Properties
It is known that carboxylic acids, such as 2-Ethylfuran-3-carboxylic acid, can participate in various biochemical reactions . They can act as weak acids, donating a proton and becoming a carboxylate anion in the process . This property allows them to interact with various enzymes, proteins, and other biomolecules in the body .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of research data. Carboxylic acids can influence cell function in several ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Carboxylic acids can participate in various reactions at the molecular level. They can form esters, amides, and anhydrides, among other compounds . These reactions often involve the carboxyl group of the acid, which can act as a nucleophile or an electrophile
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 84-85 degrees Celsius This suggests that it is stable under normal laboratory conditions
Metabolic Pathways
Carboxylic acids can be involved in various metabolic pathways, including glycolysis and the citric acid cycle . They can interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Carboxylic acids can be transported across cell membranes through various mechanisms, including passive diffusion and active transport
Subcellular Localization
Carboxylic acids can be found in various subcellular compartments, depending on their specific properties and functions
Properties
IUPAC Name |
2-ethylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDNTJRDMKVQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71088-82-9 |
Source
|
Record name | 2-ethylfuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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